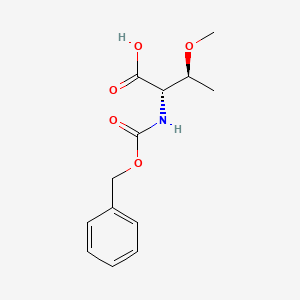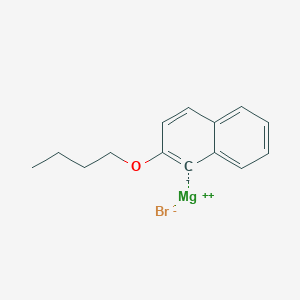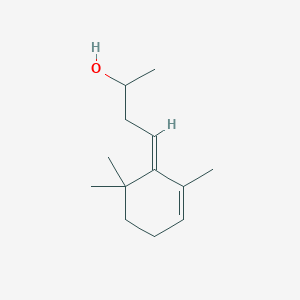
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are cyclic ethers with two oxygen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a 2-methylpropyl group attached to the dioxane ring. It is used in various chemical processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with suitable alkylating agents. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylpropyl halides under reflux conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques like distillation and crystallization for purification.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
科学的研究の応用
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and reactivity.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane with no substituents, used as a solvent and stabilizer.
2,2-Dimethyl-1,3-dioxane: Similar structure but lacks the 2-methylpropyl group, used in organic synthesis.
1,3-Dioxolane: A five-membered ring analog, used as a solvent and reagent.
Uniqueness
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the 2-methylpropyl group and two methyl groups enhances its stability and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
5455-65-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
5,5-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h8-9H,5-7H2,1-4H3 |
InChIキー |
RFAYGPFPYDRRPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1OCC(CO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)









